Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Utility of N-Nitrosopyrrolidine-d8 (NPYR-d8)
Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Utility of N-Nitrosopyrrolidine-d8 (NPYR-d8)
Executive Summary
N-nitrosamines constitute a cohort of highly potent, mutagenic impurities that have triggered widespread regulatory scrutiny across the pharmaceutical and food industries. To achieve the stringent sub-parts-per-billion (ppb) detection limits mandated by agencies like the FDA and EMA for drug substances (e.g., Valsartan) and processed meats, analytical workflows must employ stable isotope-labeled internal standards (SIL-IS)[1]. N-nitrosopyrrolidine-d8 (NPYR-d8) serves as the definitive SIL-IS for the absolute quantification of endogenous N-nitrosopyrrolidine (NPYR)[].
This whitepaper details the physicochemical properties, exact mass causality, and field-proven LC-MS/MS methodologies required to build a self-validating analytical system using NPYR-d8.
Part 1: Molecular Characterization & Exact Mass Causality
The structural integrity of NPYR-d8 is defined by the complete substitution of eight hydrogen atoms on the pyrrolidine ring with deuterium.
Table 1: Physicochemical & Mass Specifications
| Parameter | Specification |
| Chemical Name | N-Nitrosopyrrolidine-d8 |
| CAS Registry Number | 1219802-09-1 |
| Molecular Formula | C₄D₈N₂O |
| Molecular Weight | 108.17 g/mol |
| Exact Mass | 108.114 Da |
| Precursor Ion [M+H]⁺ | m/z 109.1 |
The Causality of the Mass Shift
The unlabeled NPYR molecule has an exact mass of 100.064 Da. The incorporation of eight deuterium atoms yields a mass shift of +8.05 Da[3]. This specific degree of labeling is a calculated choice to ensure absolute mass spectrometric resolution. A +8 Da shift completely isolates the NPYR-d8 precursor ion (m/z 109.1) from the natural M+1, M+2, and M+3 isotopic envelope of endogenous NPYR (m/z 101.1). By eliminating isobaric interference and cross-talk within the quadrupole mass analyzer, the internal standard signal remains purely independent of the target analyte's concentration[4].
Part 2: The IDMS Self-Validating Mechanism
To establish a robust analytical framework, NPYR-d8 must be integrated via Isotope Dilution Mass Spectrometry (IDMS). Because NPYR is highly volatile and polar, it is uniquely susceptible to evaporative losses during sample concentration and matrix-induced ion suppression during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)[5].
By spiking a known concentration of NPYR-d8 into the raw matrix before any physical manipulation occurs, the method inherently validates itself. If 20% of the analyte is lost during a nitrogen blow-down step, exactly 20% of the NPYR-d8 is also lost. The final quantification relies strictly on the ratio of their chromatographic peak areas, effectively neutralizing physical losses and ionization variances[5].
Caption: IDMS workflow using NPYR-d8 to correct for matrix effects and extraction losses.
Part 3: Self-Validating Analytical Protocol (LC-MS/MS)
The following step-by-step methodology utilizes a modified QuEChERS extraction coupled with Solid Phase Extraction (SPE) clean-up, optimized for complex matrices.
Phase 1: Matrix Equilibration (The Self-Validating Step)
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Sample Weighing: Accurately weigh 2.5 g of homogenized sample matrix (e.g., processed meat or pharmaceutical API) into a 50 mL polypropylene centrifuge tube[6].
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Isotope Spiking: Immediately spike the matrix with a predetermined volume of NPYR-d8 working solution (e.g., 100 ng/mL) prior to any solvent addition[6].
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Causality: Spiking before extraction locks the analyte-to-IS ratio. Any subsequent physical loss or degradation affects both molecules equally, making the recovery calculations self-correcting.
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Phase 2: Acidified Extraction & Clean-up
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Solvent Addition: Add 7.5 mL of 1% formic acid in acetonitrile to the spiked matrix[6].
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Causality: The acidic environment protonates free silanol groups in the matrix, reducing unwanted ionic interactions that trap polar nitrosamines. Acetonitrile effectively precipitates proteins while solubilizing the nitrosamines[5].
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Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4500 × g for 10 minutes[6].
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SPE Clean-up: Transfer the supernatant to a polymeric reversed-phase SPE cartridge (e.g., 200 mg/6 mL) to strip away residual lipids and large hydrophobic interferences[3].
Phase 3: Concentration & LC-MS/MS Acquisition
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Controlled Evaporation: Evaporate the purified eluate under a gentle stream of nitrogen to exactly 0.25 mL, then reconstitute to 1.0 mL with LC-MS grade water[6].
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Causality: Over-drying must be strictly avoided, as NPYR is highly volatile. While the NPYR-d8 ratio corrects for evaporative losses, severe drying degrades the absolute signal-to-noise (S/N) ratio.
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Chromatographic Separation: Inject 3.5 µL of the reconstituted sample onto a biphenyl UHPLC column[7].
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Causality: Biphenyl stationary phases offer enhanced pi-pi interactions, improving the chromatographic retention of the planar N-nitroso group compared to standard C18 columns[7].
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Part 4: Mass Spectrometry Parameters
Detection is optimally performed using a triple quadrupole mass spectrometer operating in Positive APCI or ESI mode[5]. The primary product ion for NPYR-d8 (m/z 62.0) corresponds to the deuterated fragment of the pyrrolidine ring following the cleavage of the nitroso (NO) group[4].
Table 2: Optimized LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| NPYR | 101.1 | 55.0 / 41.0 | 15 - 17 | Target Analyte |
| NPYR-d8 | 109.1 | 62.0 / 64.0 | 15 | Internal Standard |
References
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BOC Sciences. CAS 1219802-09-1 (N-Nitrosopyrrolidine-[d8]).
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Veeprho. N-Nitrosopyrrolidine-D8 | CAS 1219802-09-1.1
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DOI.org / Environmental Science & Technology. Supporting Information for Comparative Evaluation of Chemical and Photolytic Denitrosation Methods.3
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Technical University of Denmark (DTU). Formation and mitigation of N-nitrosamines in nitrite preserved cooked sausages.6
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Technical University of Denmark (DTU). N-nitrosamines in processed meat products – analysis, occurrence, formation, mitigation and exposure.5
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Sciex. Sensitive quantitation of nitrosamines in multiple foodstuffs using the SCIEX 7500 system.7
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Scribd. Nitrosamines in Processed Meat Analysis.4
